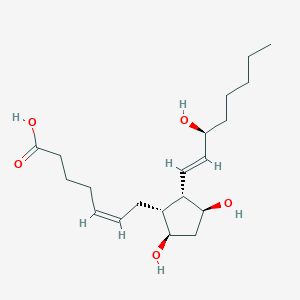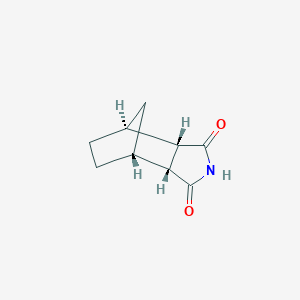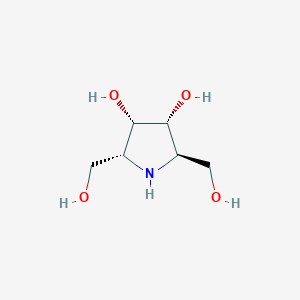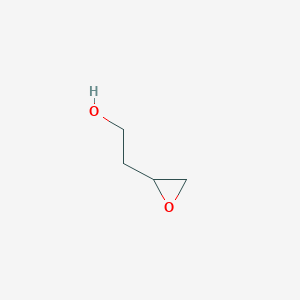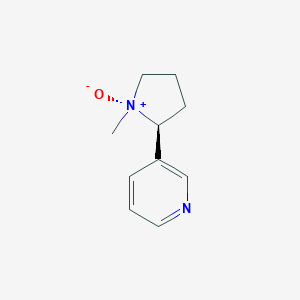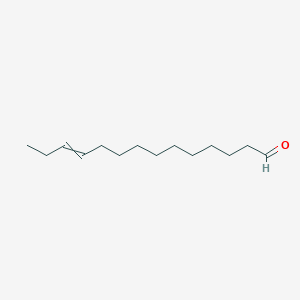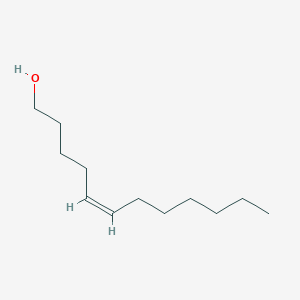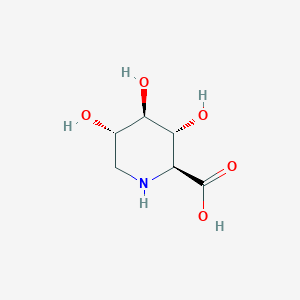
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid
Vue d'ensemble
Description
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, also known as Trihydroxypiperidine-2-carboxylic acid (THPCA), is an organic compound found in nature that has been studied extensively for its potential applications in pharmaceutical and scientific research. THPCA is a naturally occurring, water-soluble compound with a molecular weight of 206.2 g/mol and a melting point of 107-108 °C. It is a chiral compound, meaning it has two enantiomers (mirror images) that are not superimposable on each other. THPCA has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Applications De Recherche Scientifique
Synthesis and Biological Activities
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid, as a branched trihydroxynipecotic acid analogue, has been synthesized efficiently from D-ribose. It has been specifically identified as an inhibitor of α-D-glucosidase from Bacillus Stearothermophilus, showing potential in biological activity studies (Simone et al., 2012).
Utilization in Industrial Waste Materials
This compound has also been a focus in the context of industrial waste material utilization. The study of chiral bicyclic 3-hydroxypiperidines, which includes derivatives of the compound, has demonstrated the potential for recycling and repurposing industrial waste into valuable chemical entities (Wilken et al., 1997).
Vinylfluoro Group and Synthesis of Derivatives
In the synthesis of pipecolic acid derivatives, the role of the vinylfluoro group as an acetonyl cation equivalent has been explored. This research offers insights into advanced synthetic methodologies that can be applied to derivatives of (2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid (Purkayastha et al., 2010).
Diketopiperazines Synthesis
The compound has been involved in the synthesis of 2,5-Diketopiperazines, where its protected form was derived from deoxynojirimycin. This opens avenues for applications in peptide chemistry and drug design (Ágoston, 2019).
Antimetastatic Activity Studies
Its analogues have been synthesized and shown to inhibit pulmonary metastasis of B16 BL6 cells in mice, indicating its potential in cancer research and therapy (Nishimura et al., 1997).
Propriétés
IUPAC Name |
(2S,3R,4R,5S)-3,4,5-trihydroxypiperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c8-2-1-7-3(6(11)12)5(10)4(2)9/h2-5,7-10H,1H2,(H,11,12)/t2-,3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHFMVVUVCALAMY-QMKXCQHVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(N1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H](N1)C(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00431138 | |
| Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R,4R,5S)-3,4,5-Trihydroxypiperidine-2-carboxylic acid | |
CAS RN |
96861-04-0 | |
| Record name | (2S,3R,4R,5S)-3,4,5-TRIHYDROXYPIPERIDINE-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00431138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




